![molecular formula C9H9BrN2O B175424 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile CAS No. 113893-02-0](/img/structure/B175424.png)
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Overview
Description
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: is an organic compound with the molecular formula C9H9BrN2O . It is a derivative of nicotinonitrile, characterized by the presence of bromine, methoxy, and methyl groups on the pyridine ring. This compound is often used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile typically involves the bromination of 2-methoxy-4,6-dimethylnicotinonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated nicotinonitrile derivatives on biological systems. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile largely depends on its chemical reactivity. The bromine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These reactions can lead to the formation of various intermediates and products, which can interact with biological targets or be used in further chemical transformations.
Comparison with Similar Compounds
- 5-Bromo-4-methoxy-2,6-dimethylnicotinonitrile
- 2-Chloro-5-methylnicotinonitrile
- 2-Chloro-5,6-dimethylnicotinonitrile
Comparison: 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the bromine atom makes it more reactive in substitution reactions, while the methoxy group can influence its solubility and electronic properties.
Biological Activity
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS Number: 113893-02-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is C₉H₉BrN₂O, with a molecular weight of 241.09 g/mol. It has a melting point in the range of 103–105 °C and is classified as an irritant .
Property | Value |
---|---|
Molecular Formula | C₉H₉BrN₂O |
Molecular Weight | 241.09 g/mol |
Melting Point | 103–105 °C |
Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focusing on brominated derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the bromine atom enhances antimicrobial efficacy. The presence of the methoxy group also contributes to this activity by increasing lipophilicity, which facilitates membrane penetration .
Antitumor Activity
The compound has shown promise in antitumor studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. These findings align with studies on related pyridine derivatives that exhibit cytotoxic effects against tumor cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Modulation of Signal Transduction Pathways : It potentially affects pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various brominated nicotinonitriles, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests a strong potential for development into antimicrobial agents .
Case Study 2: Antitumor Effects
In a recent investigation, the compound was tested against MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be approximately 30 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, indicating that the compound induces apoptosis in these cancer cells .
Properties
IUPAC Name |
5-bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHQKFOAMVIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363137 | |
Record name | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-02-0 | |
Record name | 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113893-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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